Methyl 2-iodo-6-nitrobenzoate
Overview
Description
“Methyl 2-iodo-5-nitrobenzoate” is a compound with the molecular formula C8H6INO4 . It’s a derivative of benzoic acid, where the hydrogen atom in the benzoic acid molecule is replaced by a methyl group .
Molecular Structure Analysis
The molecular structure of “Methyl 2-iodo-5-nitrobenzoate” consists of a benzene ring with a nitro group (NO2) and an iodine atom attached to it . The exact positions of these groups on the benzene ring can vary, and the specific structure for “Methyl 2-iodo-6-nitrobenzoate” is not available in the sources I found.Chemical Reactions Analysis
The chemical reactions involving nitrobenzoate derivatives can vary widely depending on the specific compound and the conditions under which the reactions occur . Without specific information on “this compound”, it’s difficult to provide an accurate analysis of its chemical reactions.Scientific Research Applications
Synthesis Applications
Methyl 2-iodo-6-nitrobenzoate plays a significant role in chemical synthesis. For instance, it has been used in the synthesis of 5-nitroisocoumarins through a process involving Castro–Stephens coupling followed by Cu-catalysed ring-closure. This compound demonstrates unique reactivity patterns in cyclisation reactions, as observed in a study where different alkyne esters underwent various cyclisation processes to produce different isocoumarins (Woon, Dhami, Mahon, & Threadgill, 2006).
Analytical Chemistry
In analytical chemistry, this compound is utilized for its reactivity in different analytical methods. A study detailed the use of gas chromatography for quantitative determination of 2-methyl-3-nitrobenzoic acid, where the acid was esterified with diazomethane prior to analysis (Xue & Nan, 2002).
Pharmaceutical Analysis
In the pharmaceutical industry, it has been used to detect and quantify genotoxic impurities in lenalidomide drug substances. An HPLC method was developed for simultaneous detection and quantification of various nitrobenzoate derivatives, including this compound, indicating its importance in ensuring drug purity and safety (Gaddam et al., 2020).
Biochemical Studies
This compound is also significant in biochemical research. For example, a study synthesized a water-soluble aromatic disulfide related to nitrobenzoic acid, demonstrating its utility in determining sulfhydryl groups in biological materials (Ellman, 1959).
Properties
IUPAC Name |
methyl 2-iodo-6-nitrobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGSUXFZAANPQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1I)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970025 | |
Record name | Methyl 2-iodo-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30970025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5471-78-3 | |
Record name | Methyl 2-iodo-6-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5471-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC28453 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-iodo-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30970025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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